[2-(3-Bromophenyl)propyl](ethyl)amine hydrochloride
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Overview
Description
2-(3-Bromophenyl)propylamine hydrochloride: is a chemical compound with the molecular formula C11H16BrN·HCl. It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a bromine atom at the third position and the propyl chain is substituted with an ethylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropylamine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 2-(3-Bromophenyl)propylamine hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenylpropylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(3-Chlorophenyl)propylamine hydrochloride
- 2-(3-Fluorophenyl)propylamine hydrochloride
- 2-(3-Methylphenyl)propylamine hydrochloride
Comparison:
- 2-(3-Bromophenyl)propylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.
- The bromine atom can also affect the compound’s physical properties, such as solubility and melting point, compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-ethylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-13-8-9(2)10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTSSVIOYRJNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC(=CC=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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